molecular formula C8H8BrCl B1531149 2-(Bromomethyl)-4-chloro-1-methylbenzene CAS No. 869721-21-1

2-(Bromomethyl)-4-chloro-1-methylbenzene

Cat. No.: B1531149
CAS No.: 869721-21-1
M. Wt: 219.5 g/mol
InChI Key: QBPPJEQXSUCTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-chloro-1-methylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-1-methylbenzene typically involves the bromination of 4-chloro-1-methylbenzene. This can be achieved by reacting 4-chloro-1-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the bromomethyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of less toxic solvents and optimized reaction conditions can enhance yield and reduce environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-1-chloro-4-methylbenzene
  • 2-(Bromomethyl)-4-fluoro-1-methylbenzene
  • 2-(Bromomethyl)-4-chloro-1-ethylbenzene

Comparison: 2-(Bromomethyl)-4-chloro-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to similar compounds, the presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic and nucleophilic substitution potential, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(bromomethyl)-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPJEQXSUCTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677813
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869721-21-1
Record name 2-(Bromomethyl)-4-chloro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-chloro-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-chloro-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-chloro-1-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-4-chloro-1-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-4-chloro-1-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-4-chloro-1-methylbenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-4-chloro-1-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.